molecular formula C15H12N2OS B2548832 N-(1,3-benzothiazol-5-yl)-2-phenylacetamide CAS No. 941966-34-3

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide

Cat. No.: B2548832
CAS No.: 941966-34-3
M. Wt: 268.33
InChI Key: JFEMEAGBQXDVHE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide is a chemical compound with the molecular formula C 15 H 12 N 2 OS and a molecular weight of 268.33 g/mol . Its structure is defined by the SMILES notation O=C(Cc1ccccc1)Nc1ccc2c(c1)ncs2, which features a phenylacetamide group linked to the 5-position of a 1,3-benzothiazole ring system . This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key scaffold for the design and development of novel molecules, particularly in exploring structure-activity relationships (SAR) for various biological targets. The presence of the benzothiazole nucleus, a privileged structure in drug discovery, suggests potential for applications in developing pharmacologically active agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)16-10-19-14/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEMEAGBQXDVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with phenylacetic acid or its derivatives. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to N-(1,3-benzothiazol-5-yl)-2-phenylacetamide exhibit anticonvulsant properties. The benzothiazole ring is known for its role in neurological applications, potentially providing relief from seizure disorders through modulation of neurotransmitter systems.

Antimicrobial Properties

Studies have highlighted the antibacterial activity of benzothiazole derivatives against various pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 µg/mL against selected bacterial strains .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma) with IC50 values indicating significant potency . The mechanism often involves apoptosis induction and cell cycle arrest.

Biochemical Mechanisms

The compound's biological activities are attributed to its ability to interact with specific enzymes and proteins involved in disease pathways:

  • Dihydrofolate Reductase Inhibition : Similar compounds have been shown to target dihydrofolate reductase, an enzyme critical in nucleotide synthesis, thus exhibiting potential as antimicrobial agents .
  • Protein Misfolding : Research has explored the compound's effects on protein misfolding diseases like Alzheimer's and Parkinson's. It is suggested that benzothiazole derivatives can reduce oligomerization of proteins associated with these diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the creation of various derivatives with enhanced biological activity. These derivatives can be tailored to improve pharmacokinetic properties or target specific biological pathways more effectively.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of benzothiazole derivatives, this compound was included in a panel of compounds tested against HCT116 cells. Results indicated that several derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a promising avenue for cancer treatment development .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of benzothiazole derivatives demonstrated that this compound showed significant activity against both bacterial and fungal strains. This highlights its potential use in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential enzymes. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Target Compound:

N-(1,3-Benzothiazol-5-yl)-2-phenylacetamide

  • Core structure : Benzothiazole (position 5) + phenylacetamide.
  • Substituents: No additional substituents on the benzothiazole or phenyl rings.

Analogous Compounds:

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

  • Structural difference: A trifluoromethyl (-CF₃) group at the 6-position of the benzothiazole ring.
  • Impact: The electron-withdrawing -CF₃ group enhances metabolic stability and may alter binding affinity .

N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide () Structural difference: Hydroxy (-OH) and methyl (-CH₃) groups at the 4- and 2-positions of the benzothiazole, respectively.

Triazole-Thiazole Hybrids (e.g., Compounds 9a–9e, ) Structural difference: Incorporation of triazole and thiazole rings via phenoxymethyl linkers. Example: 9c includes a bromophenyl substitution on the thiazole ring.

Bis-Thiadiazole Derivatives (e.g., Compound 27, )

  • Structural difference: Thiadiazole rings replace benzothiazole, with additional alkyl chains.
  • Impact: Altered hydrophobicity and flexibility, which may influence pharmacokinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (XLogP3) Key Substituents Reference
This compound* ~256.3 (estimated) ~2.1 (estimated) None -
N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide 222.27 1.6 -OH, -CH₃ on benzothiazole
9c (Triazole-thiazole hybrid) 537.45 Not reported -Br on phenyl ring
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ~339.3 ~3.2 (estimated) -CF₃ on benzothiazole

*Estimated values based on structural similarity to and .

  • logP Trends : Electron-withdrawing groups (e.g., -CF₃) increase hydrophobicity, while polar groups (e.g., -OH) reduce it.
  • Molecular Weight : Hybrid compounds (e.g., 9c) exhibit higher molecular weights due to extended heterocyclic systems .

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a phenylacetamide group. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to its complex reactivity and biological potential. The presence of both the benzothiazole and acetamide functional groups suggests various pharmacological activities.

Antiproliferative Effects

A library of phenylacetamide derivatives containing benzothiazole has shown promising antiproliferative effects against various cancer cell lines. In particular, compounds similar to this compound have been tested for their ability to inhibit cell viability in paraganglioma and pancreatic cancer cells at low micromolar concentrations. These findings highlight the potential of benzothiazole derivatives as antitumor agents .

Protein Misfolding Inhibition

Benzothiazole compounds have been evaluated for their ability to reduce protein misfolding associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies involving related compounds have demonstrated their efficacy in inhibiting oligomer formation and fibril aggregation, suggesting that this compound could play a role in similar therapeutic strategies .

Synthesis of this compound

The synthesis typically involves multi-step procedures that include:

  • Formation of the Benzothiazole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the phenylacetamide group often involves reacting benzothiazole derivatives with acetic anhydride or acetyl chloride.
  • Purification : The final product is purified using techniques such as column chromatography.

The synthesis pathway is crucial for obtaining high yields and purity necessary for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCompound TestedBiological ActivityKey Findings
Benzothiazole DerivativesAntiproliferativeInduced significant cell viability reduction in cancer cell lines at low concentrations.
5-Nitrobenzothiazole DerivativesProtein Misfolding InhibitionReduced oligomerization in neurodegenerative disease models.
Various Benzothiazole AnalogsKv1.3 InhibitionShowed potent inhibitory activity comparable to known inhibitors.

Q & A

Q. How do crystallographic disorder and twinning affect structure validation?

  • Answer : Disorder in benzothiazole rings or solvent molecules inflates R-factors. Apply TWINLAW (SHELXL) to detect twinning (e.g., pseudo-merohedral twins). For severe cases, use high-symmetry space groups (e.g., P2₁/c) and restraints on anisotropic displacement parameters .

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